

## Head-to-Head Comparison: Hpk1-IN-9 and NDI-101150 in HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Hpk1-IN-9 |           |
| Cat. No.:            | B15141917 | Get Quote |

In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides a detailed comparison of two HPK1 inhibitors, **Hpk1-IN-9** and NDI-101150, focusing on their efficacy as determined by available preclinical and clinical data.

### **Executive Summary**

NDI-101150 is a potent and highly selective, orally bioavailable small molecule inhibitor of HPK1. Extensive preclinical data demonstrates its ability to activate multiple immune cell types, leading to robust anti-tumor responses in various models. Early clinical trial results in patients with advanced solid tumors have shown promising signs of clinical activity and a manageable safety profile.

Information regarding **Hpk1-IN-9** is limited to its description as a potent HPK1 inhibitor within patent literature. Specific quantitative data on its biochemical or cellular potency, selectivity, and in vivo efficacy are not publicly available, precluding a direct, data-driven head-to-head comparison with NDI-101150 at this time.

### **NDI-101150: A Comprehensive Efficacy Profile**

NDI-101150, developed by Nimbus Therapeutics, has been extensively characterized in a variety of preclinical and clinical settings.

### **Biochemical and Cellular Potency**



NDI-101150 demonstrates potent inhibition of HPK1 at both the enzymatic and cellular levels.

| Parameter        | Value  | Reference |
|------------------|--------|-----------|
| Biochemical IC50 | 0.7 nM | [1]       |
| Cellular IC50    | 41 nM  | [1]       |

## **Selectivity**

A key attribute of NDI-101150 is its high selectivity for HPK1 over other closely related kinases, which is crucial for minimizing off-target effects.

| Kinase               | Fold Selectivity vs. HPK1 |
|----------------------|---------------------------|
| GLK                  | >400-fold                 |
| MAP4K Family Members | >300-fold                 |

### **Preclinical In Vivo Efficacy**

In syngeneic mouse tumor models, NDI-101150 has demonstrated significant single-agent antitumor activity, including complete responses and the induction of long-term immunological memory.

| Model                       | Treatment                                | Key Findings                                                                                                          |
|-----------------------------|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| CT26 (colorectal carcinoma) | NDI-101150                               | Significant tumor growth inhibition.                                                                                  |
| EMT-6 (mammary carcinoma)   | NDI-101150                               | 7 out of 10 mice exhibited complete tumor regression.                                                                 |
| EMT-6 (mammary carcinoma)   | NDI-101150 followed by tumor rechallenge | 100% of mice that had a complete response showed complete tumor rejection upon rechallenge, indicating immune memory. |



### **Clinical Efficacy**

Early results from a Phase 1/2 clinical trial (NCT05128487) in patients with advanced solid tumors have provided initial evidence of the clinical potential of NDI-101150.

| Tumor Type                    | Treatment                 | Objective<br>Response Rate<br>(ORR)  | Disease Control<br>Rate (DCR) |
|-------------------------------|---------------------------|--------------------------------------|-------------------------------|
| Renal Cell Carcinoma<br>(RCC) | NDI-101150<br>Monotherapy | 18% (in heavily pretreated patients) | 65%                           |

### **Hpk1-IN-9: Available Information**

**Hpk1-IN-9** is described as a potent inhibitor of the MAP4K family of kinases, with HPK1 being a key target. This information is primarily derived from the patent WO2021213317A1. However, specific quantitative data regarding its efficacy, such as IC50 values or in vivo anti-tumor activity, are not detailed in publicly accessible sources. Without this information, a direct comparison of its potency and efficacy with NDI-101150 is not feasible.

# Signaling Pathway and Experimental Workflow HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation. Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T-cell proliferation, cytokine production, and anti-tumor activity.





Click to download full resolution via product page

Caption: Simplified HPK1 signaling pathway in T-cells.

## General Experimental Workflow for HPK1 Inhibitor Evaluation

The evaluation of HPK1 inhibitors typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.





Click to download full resolution via product page

Caption: A general experimental workflow for assessing HPK1 inhibitors.

### **Experimental Protocols**

Detailed experimental protocols for the characterization of NDI-101150 can be found in the referenced publications. Key methodologies include:

- HPK1 Biochemical Assay: Kinase activity is typically measured using a radiometric assay (e.g., ADP-Glo™ Kinase Assay) with recombinant HPK1 enzyme and a suitable substrate. The IC50 is determined by measuring the concentration of the inhibitor that results in 50% inhibition of enzyme activity.
- Cellular Phospho-SLP-76 Assay: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated in the presence of varying concentrations of the inhibitor. The phosphorylation of SLP-76 at Ser376 is then quantified using methods such as flow cytometry or Western blotting.
- T-Cell Activation and Cytokine Production Assays: Primary T-cells are activated (e.g., with anti-CD3/CD28 antibodies) in the presence of the inhibitor. Cell proliferation is measured, and the levels of secreted cytokines (e.g., IL-2, IFN-γ) in the supernatant are quantified by ELISA or multiplex bead assays.
- Syngeneic Mouse Tumor Models: Tumor cells are implanted into immunocompetent mice.
  Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time. Pharmacodynamic markers, such as immune cell infiltration into the tumor, can be assessed by flow cytometry or immunohistochemistry of tumor tissue.



### Conclusion

Based on the currently available public data, NDI-101150 is a well-characterized, potent, and selective HPK1 inhibitor with demonstrated preclinical and emerging clinical efficacy. It represents a promising agent for cancer immunotherapy. While **Hpk1-IN-9** is also described as a potent HPK1 inhibitor, the lack of accessible quantitative efficacy data prevents a direct and meaningful comparison with NDI-101150. Further disclosure of experimental data for **Hpk1-IN-9** is required to enable a comprehensive head-to-head evaluation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Hpk1-IN-9 and NDI-101150 in HPK1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141917#head-to-head-comparison-of-hpk1-in-9-and-ndi-101150-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com